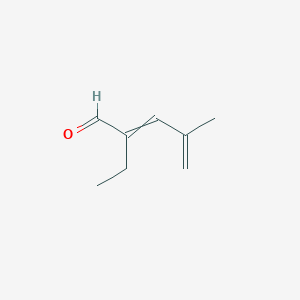
2-Ethyl-4-methylpenta-2,4-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-methylpenta-2,4-dienal is an organic compound with the molecular formula C8H12O. It is a conjugated diene with an aldehyde functional group, characterized by the presence of two double bonds separated by a single bond, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methylpenta-2,4-dienal can be achieved through various methods. One common approach involves the aldol condensation of 2-ethyl-4-methylpentanal with an appropriate aldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the conjugated diene system.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation or recrystallization to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-methylpenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The conjugated diene system allows for electrophilic addition reactions, where electrophiles such as halogens can add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens like bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: 2-Ethyl-4-methylpentanoic acid.
Reduction: 2-Ethyl-4-methylpentanol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-methylpenta-2,4-dienal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-methylpenta-2,4-dienal involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the aldehyde functional group. The compound can act as both a nucleophile and an electrophile, allowing it to interact with a wide range of molecular targets and pathways. Its reactivity is influenced by the electron density distribution across the conjugated system, which can be modulated by different substituents and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-4-methylpenta-2,4-dienal can be compared with other conjugated dienes and aldehydes:
Similar Compounds: 1,3-butadiene, 2,4-hexadienal, and 2,4-pentadienal.
Uniqueness: The presence of both ethyl and methyl groups in this compound provides unique steric and electronic properties that differentiate it from other similar compounds. These substituents can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Eigenschaften
CAS-Nummer |
860613-29-2 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-ethyl-4-methylpenta-2,4-dienal |
InChI |
InChI=1S/C8H12O/c1-4-8(6-9)5-7(2)3/h5-6H,2,4H2,1,3H3 |
InChI-Schlüssel |
HJSLCZBFYMLENL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC(=C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


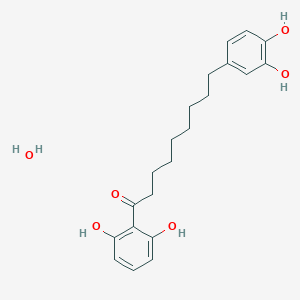


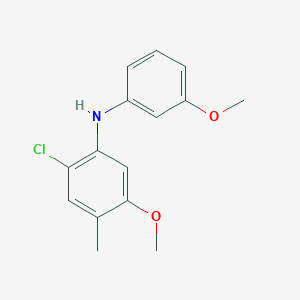
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)
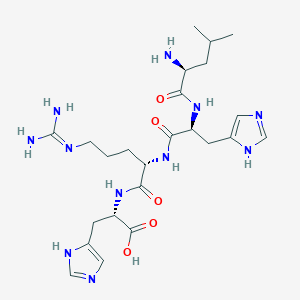
![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)
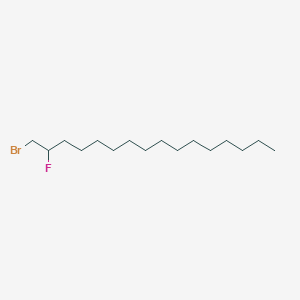
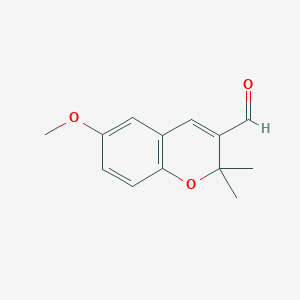
![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
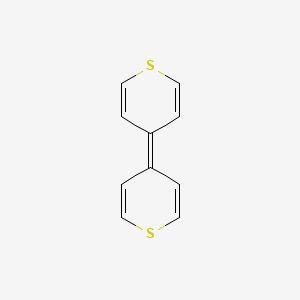
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
